Docos-11-enoic acid
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Overview
Description
Cetoleic acid, also known as cis-11-docosenoic acid, is a long-chain monounsaturated fatty acid with the chemical formula C22H42O2. It is primarily found in fish oils, particularly those derived from herring and mackerel. This compound is notable for its role in enhancing the metabolic pathways of omega-3 fatty acids, making it a subject of interest in nutritional and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetoleic acid can be synthesized through the hydrolysis of triglycerides found in fish oils. The process involves the following steps:
Extraction: Fish oils are extracted from sources such as herring or mackerel.
Hydrolysis: The triglycerides in the fish oil are hydrolyzed to release free fatty acids, including cetoleic acid.
Purification: The free fatty acids are then purified using techniques such as distillation or chromatography to isolate cetoleic acid.
Industrial Production Methods: Industrial production of cetoleic acid typically involves large-scale extraction and purification processes. Fish oils are processed in facilities equipped with hydrolysis and distillation units to efficiently produce high-purity cetoleic acid. The use of advanced chromatographic techniques ensures the removal of impurities and the isolation of cetoleic acid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cetoleic acid undergoes various chemical reactions, including:
Oxidation: Cetoleic acid can be oxidized to form peroxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of cetoleic acid can yield saturated fatty acids.
Esterification: Cetoleic acid can react with alcohols to form esters, which are commonly used in the production of biodiesel.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of lipoxygenase enzymes.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Esterification: Alcohols (e.g., methanol) in the presence of an acid catalyst such as sulfuric acid.
Major Products Formed:
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Scientific Research Applications
Cetoleic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in cellular metabolism and its effects on lipid profiles.
Medicine: Investigated for its potential benefits in reducing inflammation and improving cardiovascular health.
Industry: Utilized in the production of biodiesel and other bio-based products.
Mechanism of Action
Cetoleic acid exerts its effects through several mechanisms:
Metabolic Pathways: It enhances the conversion of alpha-linolenic acid to eicosapentaenoic acid and docosahexaenoic acid, which are essential omega-3 fatty acids.
Molecular Targets: Cetoleic acid binds to peroxisome proliferator-activated receptors, which regulate lipid metabolism and inflammation.
Pathways Involved: It influences pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with one double bond at the ninth carbon.
Erucic Acid: A monounsaturated fatty acid with one double bond at the thirteenth carbon.
Cetoleic acid stands out due to its specific role in omega-3 fatty acid metabolism and its potential health benefits.
Properties
Molecular Formula |
C22H42O2 |
---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
docos-11-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24) |
InChI Key |
KJDZDTDNIULJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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